3,5-dimethoxy-N-[(2-methylquinolin-4-yl)methyl]benzamide
Description
3,5-Dimethoxy-N-[(2-methylquinolin-4-yl)methyl]benzamide is a compound that belongs to the class of benzamides and quinoline derivatives. Benzamides are known for their wide range of applications in medicinal chemistry, while quinoline derivatives are notable for their biological activities, including antimicrobial, antimalarial, and anticancer properties .
Properties
IUPAC Name |
3,5-dimethoxy-N-[(2-methylquinolin-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-13-8-15(18-6-4-5-7-19(18)22-13)12-21-20(23)14-9-16(24-2)11-17(10-14)25-3/h4-11H,12H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDOFPVLNZXRHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)CNC(=O)C3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-[(2-methylquinolin-4-yl)methyl]benzamide typically involves the following steps:
Formation of the Quinoline Derivative: The quinoline derivative can be synthesized through various methods, including the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Coupling Reaction: The quinoline derivative is then coupled with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine (TEA) to form the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethoxy-N-[(2-methylquinolin-4-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted benzamides and quinoline derivatives.
Scientific Research Applications
3,5-Dimethoxy-N-[(2-methylquinolin-4-yl)methyl]benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antimalarial properties.
Medicine: Investigated for its anticancer activities and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-[(2-methylquinolin-4-yl)methyl]benzamide involves its interaction with various molecular targets:
Molecular Targets: It can interact with enzymes and receptors involved in microbial and cancer cell growth.
Pathways Involved: It may inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxy-N-methylbenzamide: Similar in structure but lacks the quinoline moiety.
2-Methylquinoline Derivatives: Share the quinoline core but differ in the substituents on the benzamide ring.
Uniqueness
3,5-Dimethoxy-N-[(2-methylquinolin-4-yl)methyl]benzamide is unique due to the presence of both the dimethoxybenzamide and quinoline moieties, which confer a combination of biological activities and chemical reactivity not commonly found in other compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
